molecular formula C5H4Br2N2 B040352 2-Amino-3,5-dibromopyridine CAS No. 35486-42-1

2-Amino-3,5-dibromopyridine

Cat. No.: B040352
CAS No.: 35486-42-1
M. Wt: 251.91 g/mol
InChI Key: WJMJWMSWJSACSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3,5-dibromopyridine is an organic compound with the molecular formula C5H4Br2N2. It is a white crystalline solid that is soluble in organic solvents such as ether and alcohol. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pyridine derivatives and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-3,5-dibromopyridine can be synthesized through the bromination of 2-aminopyridine. The process involves the use of bromine in polar protic solvents such as water or ethanol. The reaction conditions typically include maintaining a low temperature to prevent the formation of dibromo-substituted impurities .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the bromination of 2-aminopyridine using bromine in a mixture of acetonitrile and dichloromethane. The reaction is carried out at a controlled temperature to ensure high yield and purity. The by-products are separated, and the desired compound is purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3,5-dibromopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

2-Amino-3,5-dibromopyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Amino-5-bromopyridine
  • 2-Amino-3,5-dichloropyridine
  • 2-Amino-3,5-diiodopyridine

Comparison: 2-Amino-3,5-dibromopyridine is unique due to its specific bromine substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it has a higher molecular weight and different reactivity patterns, making it suitable for specific synthetic applications .

Properties

IUPAC Name

3,5-dibromopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMJWMSWJSACSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188990
Record name 3,5-Dibromo-2-pyridylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35486-42-1
Record name 2-Amino-3,5-dibromopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35486-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-2-pyridylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035486421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 35486-42-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170846
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Dibromo-2-pyridylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dibromo-2-pyridylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.795
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3,5-dibromopyridine
Reactant of Route 2
Reactant of Route 2
2-Amino-3,5-dibromopyridine
Reactant of Route 3
2-Amino-3,5-dibromopyridine
Reactant of Route 4
Reactant of Route 4
2-Amino-3,5-dibromopyridine
Reactant of Route 5
Reactant of Route 5
2-Amino-3,5-dibromopyridine
Reactant of Route 6
Reactant of Route 6
2-Amino-3,5-dibromopyridine
Customer
Q & A

Q1: What are the primary applications of 2-amino-3,5-dibromopyridine in organic synthesis?

A1: this compound serves as a crucial building block in organic synthesis. Its reactivity stems from the presence of two bromine atoms, which can be readily substituted in various reactions. This makes it a valuable precursor for synthesizing:

  • Complex heterocyclic compounds: It acts as a starting material in the synthesis of pyrrole-annulated coumarin, quinolone, and 7-aza-indole derivatives via palladium-catalyzed reactions. []
  • Imidazopyridine derivatives: Microwave-assisted double Suzuki-Miyaura cross-coupling reactions utilize this compound to create potentially bioactive imidazopyridine derivatives. []
  • Polymers: It serves as a precursor for synthesizing polymers with specific properties. []

Q2: What is a notable characteristic of the bromination reaction used to synthesize this compound?

A: The bromination of 2-aminopyridine exhibits significant differences depending on the reaction conditions. While bromination at room temperature primarily yields 2-amino-5-bromopyridine and this compound, conducting the reaction in the gas phase at 500°C leads to a more complex mixture. [] This high-temperature reaction produces various mono-, di-, and even tribrominated aminopyridines, showcasing the impact of reaction conditions on product distribution.

Q3: Are there alternative synthetic routes to produce this compound?

A: Yes, a recent synthetic method utilizes milder reaction conditions. This method involves reacting 2-amino-5-bromopyridine with N-chlorosuccinimide in a suitable solvent. [] This approach offers several advantages:

    Q4: Has the coordination chemistry of this compound been explored?

    A: Yes, research has explored the coordination chemistry of this compound. A Schiff base ligand was synthesized by condensing this compound with 5-bromosalicylaldehyde. This ligand was then used to form coordination complexes with various transition metals, including Ni2+, Mn2+, Cu2+, and Co2+. These complexes were characterized using spectroscopic techniques (IR, UV-Vis), electrical conductivity measurements, and melting point determination. [] This research highlights the potential of this compound as a building block for creating metal complexes with potential applications in various fields.

    Q5: Are there any studies on the interactions of 2-aminopyridine derivatives, including potentially this compound, with iodine?

    A: While the provided research abstracts don't offer specific details on this compound and iodine interactions, there are studies investigating complexes formed between 2-aminopyridine and its substituted derivatives with iodine. [] This suggests a potential research avenue to explore the specific interactions between this compound and iodine, which might offer valuable insights into its chemical behavior and potential applications.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.